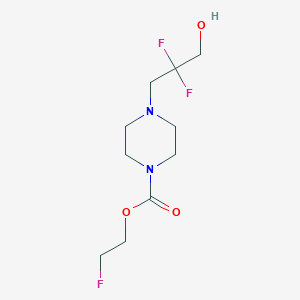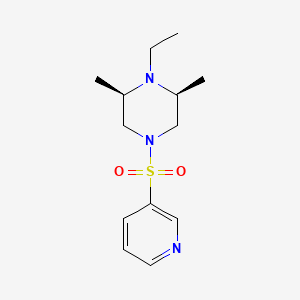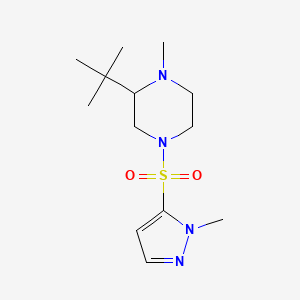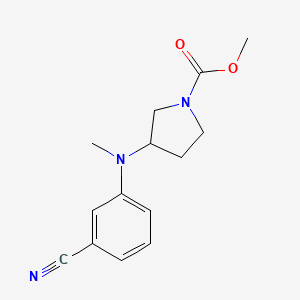![molecular formula C14H16N4O2S B6982995 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine](/img/structure/B6982995.png)
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine is a sulfonyl-pyridine derivative with notable pharmacological and industrial significance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine involves multi-step reactions:
Starting Materials: : The reaction begins with the preparation of the 1-methylpyrazol-4-yl group and the 3,6-dihydro-2H-pyridin-1-yl group.
Formation of Sulfonyl Intermediate: : The sulfonylation of the pyridine ring is achieved by reacting it with an appropriate sulfonyl chloride under base conditions such as sodium hydroxide.
Coupling Reaction: : The final compound is formed through coupling reactions involving the sulfonyl intermediate and the other necessary groups under specific temperature and solvent conditions, like reflux in toluene.
Industrial Production Methods
In an industrial setting, large-scale production would involve:
Batch Reactors: : Utilization of batch reactors to control reaction conditions precisely.
Purification: : Techniques like recrystallization, chromatography, or distillation to obtain a high-purity product.
Quality Control: : Analytical methods such as HPLC or NMR to ensure consistency and purity of the synthesized compound.
化学反応の分析
Types of Reactions
Oxidation: : Oxidation can occur at the pyridine ring, transforming it into pyridine-N-oxide derivatives.
Reduction: : Reduction reactions may lead to the formation of dihydropyridine derivatives.
Substitution: : Nucleophilic substitution on the sulfonyl group, leading to various functional group modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for mild conditions.
Reduction: : Lithium aluminum hydride (LAH) or hydrogenation with Pd/C catalyst.
Substitution: : Use of nucleophiles like amines or thiols under conditions such as heating in DMF.
Major Products
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine or dihydropyridine compounds.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine has extensive applications across various fields:
Chemistry: : Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology: : Used in biochemical assays to study enzyme interactions and receptor bindings.
Medicine: : Potential application as an anti-inflammatory or anticancer agent due to its ability to inhibit specific pathways.
Industry: : Employed in material science for the synthesis of advanced polymers and specialty chemicals.
作用機序
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, possibly inhibiting or activating biological pathways.
Pathways: : Interaction with the sulfonyl group leads to modulation of signal transduction pathways, impacting cellular processes like proliferation or apoptosis.
類似化合物との比較
Similar Compounds
3-sulfonylpyridine: : Lacks the 1-methylpyrazol group, leading to different reactivity and applications.
5-(1-methylpyrazol-4-yl)pyridine: : Lacks the sulfonyl group, thus has varied biological activity.
Unique Properties
The dual presence of the sulfonyl and 1-methylpyrazol groups in 3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine provides a unique profile of chemical reactivity and biological activity, making it a versatile compound in scientific research.
This detailed exploration of this compound covers its synthesis, reactions, applications, and mechanisms, highlighting its significance in multiple fields.
特性
IUPAC Name |
3-[[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-17-10-13(8-16-17)12-4-3-7-18(11-12)21(19,20)14-5-2-6-15-9-14/h2,4-6,8-10H,3,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPXZKHHFEHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)



![2-[[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6982944.png)
![methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate](/img/structure/B6982945.png)

![5-chloro-1,3-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrazole-4-sulfonamide](/img/structure/B6982957.png)
![1-Ethyl-1-propan-2-yl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982966.png)
![1-Cyclopentyl-1-methyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982971.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide](/img/structure/B6982972.png)
![1-Ethyl-3-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B6982976.png)

![Cyclobutyl 4-[5-(dimethylcarbamoyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B6983000.png)
